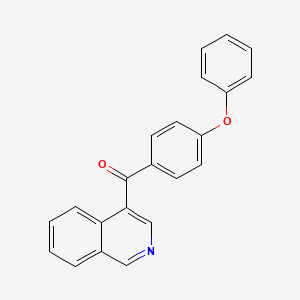

4-(4-Phenoxybenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-6-4-5-9-20(17)21)16-10-12-19(13-11-16)25-18-7-2-1-3-8-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKGCNMYMMFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271630 | |

| Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-82-7 | |

| Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Phenoxybenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-phenoxybenzoyl)isoquinoline, a molecule of significant interest in contemporary medicinal chemistry. While specific biological activity and detailed mechanistic studies on this exact compound are not extensively published, its structural motifs—the isoquinoline core and the phenoxybenzoyl moiety—are prevalent in a vast array of pharmacologically active agents. This guide will delve into the theoretical framework for its synthesis, plausible biological relevance based on analogous structures, and the requisite protocols for its characterization. The content herein is designed to equip researchers with the foundational knowledge and practical insights necessary to explore the therapeutic potential of this and related compounds.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure provides a defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets.[1] Nature abounds with isoquinoline alkaloids, many of which possess potent physiological effects, including the analgesic morphine and the vasodilator papaverine.[2][3]

The pharmacological diversity of isoquinoline derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4] The introduction of various substituents onto the isoquinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it a versatile template for drug design.

This guide focuses on a specific derivative, 4-(4-phenoxybenzoyl)isoquinoline, which combines the isoquinoline core with a phenoxybenzoyl group. This latter moiety is also found in numerous biologically active compounds, suggesting that their combination could lead to novel pharmacological profiles.

Compound Identification and Physicochemical Properties

A crucial first step in the investigation of any chemical entity is its unambiguous identification.

| Identifier | Value |

| IUPAC Name | isoquinolin-4-yl-(4-phenoxyphenyl)methanone |

| CAS Number | 1187165-82-7 |

| Molecular Formula | C₂₂H₁₅NO₂ |

| Molecular Weight | 325.36 g/mol |

A summary of key identifiers for 4-(4-Phenoxybenzoyl)isoquinoline.

Synthesis of 4-(4-Phenoxybenzoyl)isoquinoline: A Proposed Experimental Protocol

Causality Behind the Synthetic Strategy

The choice of Friedel-Crafts acylation is dictated by the structure of the target molecule, which is essentially an isoquinoline ring acylated at the 4-position with a phenoxybenzoyl group. The pyridine ring of isoquinoline is electron-deficient and thus deactivated towards electrophilic substitution. In contrast, the benzene ring is more electron-rich and susceptible to such reactions. Under Friedel-Crafts conditions, acylation of isoquinoline typically occurs on the benzene ring.

Detailed Step-by-Step Methodology

Reagents and Materials:

-

Isoquinoline

-

4-Phenoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Dissolve 4-phenoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-phenoxybenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The formation of a colored complex indicates the generation of the acylium ion.

-

Acylation of Isoquinoline: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. Dissolve isoquinoline (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the isoquinoline solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression and Monitoring: After the addition of isoquinoline, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Workup: Upon completion of the reaction, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(4-phenoxybenzoyl)isoquinoline.

Self-Validating System and Characterization

The identity and purity of the synthesized 4-(4-phenoxybenzoyl)isoquinoline must be rigorously confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, confirming the connectivity of the atoms and the successful formation of the desired product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone.

-

Melting Point: A sharp and defined melting point is an indicator of the purity of a solid compound.

Figure 1: A generalized workflow for the synthesis of 4-(4-Phenoxybenzoyl)isoquinoline.

Potential Biological Activity and Therapeutic Targets: An Inferential Analysis

Given the absence of specific biological data for 4-(4-phenoxybenzoyl)isoquinoline, we can infer its potential activities by examining related structures.

-

Anticancer Potential: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of protein kinases.[4] Similarly, compounds containing a phenoxy-phenyl moiety have been investigated as kinase inhibitors, such as c-Met kinase inhibitors.[6][7] The combination of these two pharmacophores in 4-(4-phenoxybenzoyl)isoquinoline makes it a compelling candidate for screening in cancer cell lines.

-

Anti-inflammatory and Antimicrobial Activity: Isoquinoline alkaloids are known to possess anti-inflammatory and antimicrobial properties.[1] The phenoxy-phenyl group can also contribute to these activities. Therefore, evaluating 4-(4-phenoxybenzoyl)isoquinoline in relevant assays for these therapeutic areas is a logical next step.

Figure 2: Plausible signaling pathways that could be modulated by 4-(4-Phenoxybenzoyl)isoquinoline.

Future Directions and Conclusion

This technical guide has provided a foundational understanding of 4-(4-phenoxybenzoyl)isoquinoline, including its identification, a proposed synthetic route, and an inferential analysis of its potential biological activities. The next critical steps for researchers interested in this molecule are:

-

Synthesis and Characterization: The foremost task is to synthesize and rigorously characterize the compound to confirm its structure and purity.

-

In Vitro Screening: A broad-based in vitro screening against a panel of cancer cell lines and relevant enzymes (e.g., kinases, topoisomerases) would provide the first indication of its biological activity.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific mechanism of action will be necessary.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (n.d.). methanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Scribd. (n.d.). 4. isoquinoline Pharmaceutical Organic Chemistry-3.pptx. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

ATB. (n.d.). 1-(4-Phenoxyphenyl)methanamine | C13H13NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Eurasian Chemico-Technological Journal. (n.d.). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Retrieved from [Link]

-

PubMed. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

- Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and origin of 4-(4-Phenoxybenzoyl)isoquinoline

An In-depth Technical Guide to 4-(4-Phenoxybenzoyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] This guide introduces a novel compound of interest, 4-(4-Phenoxybenzoyl)isoquinoline, which combines the privileged isoquinoline core with a phenoxybenzoyl moiety—a feature associated with potent kinase inhibitory activity. As direct literature on this specific molecule is not available, this document serves as a prospective technical guide for its discovery, synthesis, and evaluation. We present a reasoned, step-by-step synthetic protocol via Friedel-Crafts acylation, outline a comprehensive strategy for its physicochemical characterization, and build a strong hypothesis for its potential as an anticancer and anti-inflammatory agent based on robust structure-activity relationship data from analogous compounds. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore this promising new chemical entity.

Introduction: The Rationale for a Novel Isoquinoline Derivative

Isoquinoline and its derivatives are recognized as "privileged structures" in drug discovery, consistently appearing in molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[3][4][5] The structural versatility of the isoquinoline ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacological activity.

The C-4 position of the isoquinoline nucleus has been identified as a critical site for substitution to elicit potent biological responses, particularly cytotoxicity in cancer cell lines.[6][7] Concurrently, the phenoxybenzoyl substructure is a key pharmacophore in several targeted therapies. A notable example is the synthesis of 4-phenoxybenzoyl chloride as a crucial intermediate for ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer treatment.[8]

This convergence of evidence provides a compelling rationale for the design and synthesis of 4-(4-Phenoxybenzoyl)isoquinoline. By strategically combining these two potent moieties, we hypothesize the creation of a novel molecule with significant potential, particularly as a kinase inhibitor for applications in oncology and inflammatory diseases. This guide outlines the logical pathway from its conceptual "discovery" through a proposed synthesis to its potential biological validation.

Proposed Synthesis and Discovery Pathway

The most direct conceptual route to synthesize 4-(4-Phenoxybenzoyl)isoquinoline is through the electrophilic aromatic substitution of the isoquinoline core with a suitable acylating agent. A Friedel-Crafts acylation reaction is the logical choice for this transformation.[9][10]

A primary challenge in this approach is the Lewis basicity of the isoquinoline nitrogen, which can complex with and deactivate the Lewis acid catalyst (e.g., AlCl₃), thereby inhibiting the reaction.[11] To overcome this, the protocol must be optimized, potentially using a stoichiometric amount of the catalyst or employing milder, more specialized catalysts that are less susceptible to nitrogen coordination.

The proposed synthesis is a two-stage process: first, the preparation of the acylating agent, 4-phenoxybenzoyl chloride, followed by its reaction with isoquinoline.

Experimental Protocol 1: Synthesis of 4-Phenoxybenzoyl Chloride

This protocol is adapted from established methods for synthesizing this key intermediate.[8] The causality for this multi-step process lies in activating the carboxylic acid for the subsequent Friedel-Crafts reaction.

-

Acylation of Diphenyl Ether: Diphenyl ether is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-phenoxyacetophenone.

-

Oxidation: The resulting 4-phenoxyacetophenone is oxidized using a strong oxidizing agent (e.g., potassium permanganate or sodium hypochlorite) to yield 4-phenoxybenzoic acid.

-

Chlorination: The 4-phenoxybenzoic acid is then converted to the highly reactive acyl chloride, 4-phenoxybenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The product should be purified by distillation under reduced pressure and used immediately in the next step.

Experimental Protocol 2: Friedel-Crafts Acylation of Isoquinoline

This protocol outlines the key step for forging the target molecule. The choice of solvent and catalyst is critical for success.

-

Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the freshly prepared 4-phenoxybenzoyl chloride (1.1 equivalents) to the stirring suspension.

-

Isoquinoline Addition: Add isoquinoline (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C to control the initial exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[12]

-

Work-up and Quenching: Upon completion, carefully pour the reaction mixture over crushed ice to quench the catalyst. Adjust the pH to >8 with a cold aqueous solution of sodium hydroxide (NaOH) to neutralize the acid and deprotonate the isoquinoline nitrogen.

-

Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified using column chromatography on silica gel.

Alternative Advanced Synthesis: Palladium-Catalyzed Carbonylative Cyclization

For researchers seeking more modern and potentially higher-yielding alternatives, palladium-catalyzed methods offer a powerful approach. One such strategy involves the carbonylative cyclization of o-(1-alkynyl)benzaldimines with an appropriate aryl iodide (e.g., 1-iodo-4-phenoxybenzene) under a carbon monoxide atmosphere. This method can provide direct access to 4-aroylisoquinolines with high regioselectivity.[13][14]

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.cn]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Scaffold: Structural Versatility in Drug Discovery

A Technical Guide for Medicinal Chemists and Pharmacologists [1]

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) represents one of the most privileged structures in the pharmacopeia. From the naturally occurring benzylisoquinoline alkaloids (e.g., papaverine, morphine) to synthetic kinase inhibitors (e.g., fasudil), this planar, bicyclic system offers a unique balance of lipophilicity and basicity (pKa ~5.4). This guide dissects the chemical architecture, synthetic accessibility, and pharmacological utility of the isoquinoline core, providing actionable protocols and mechanistic insights for drug development professionals.[1][2]

The Architect’s Foundation: Chemical Properties & SAR

The isoquinoline ring consists of a benzene ring fused to a pyridine ring at the C3/C4 positions. Unlike its isomer quinoline, the nitrogen atom in isoquinoline is located at the 2-position, which significantly alters its electronic distribution and metabolic profile.

Physicochemical Profile

-

Basicity: Isoquinoline is a weak base with a pKa of approximately 5.14–5.[3]40. In physiological pH (7.4), a significant fraction remains unprotonated, allowing for membrane permeability, yet it can be protonated in acidic lysosomes or by specific active site residues (e.g., Asp/Glu in kinases).

-

Binding Geometry: The planar aromatic system facilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. The nitrogen atom serves as a critical hydrogen bond acceptor (HBA).

Structural Activity Relationship (SAR) Matrix

The following table summarizes the impact of functionalization at key positions, derived from extensive medicinal chemistry campaigns.

| Position | Chemical Environment | SAR Implication |

| N-2 | Pyridine Nitrogen | Critical H-bond acceptor. Quaternization (N-methylation) often leads to potent but impermeable cations (e.g., NMBAs like Atracurium). |

| C-1 | Adjacent to Nitrogen | Highly reactive to nucleophilic attack in the oxidized form. Ideal for installing aryl/alkyl groups via Pictet-Spengler or Bischler-Napieralski precursors. |

| C-3 | Meta to Fusion | Modulates pKa and solubility. Substituents here often dictate selectivity in kinase inhibitors. |

| C-5/C-8 | Benzenoid Ring | Solvent-exposed region in many binding modes. Ideal for solubilizing tails or bulky groups to improve ADME properties. |

Synthetic Pathways: The "How-To"

While modern cross-coupling reactions exist, the classical cyclization methods remain the workhorses of isoquinoline synthesis due to their reliability and scalability.

The Bischler-Napieralski Reaction

This reaction is the industry standard for synthesizing dihydroisoquinolines, which are easily oxidized to fully aromatic isoquinolines. It involves the cyclodehydration of

Visualization: Reaction Logic

[4]

Standard Operating Protocol: Bischler-Napieralski Cyclization

Objective: Synthesis of 1-substituted-3,4-dihydroisoquinoline.

Safety Note: Phosphorus oxychloride (

Reagents:

-

Substrate: N-phenethylacetamide derivative (1.0 eq)

-

Reagent:

(3.0 – 5.0 eq) -

Solvent: Anhydrous Acetonitrile (

) or Toluene -

Workup: Sat.

, Ethyl Acetate

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with the amide substrate (1.0 eq) under an argon atmosphere.

-

Solvation: Add anhydrous acetonitrile (0.2 M concentration relative to substrate).

-

Activation: Add

(3.0 eq) dropwise via syringe to control the exotherm. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The amide starting material is usually less polar than the cyclized imine product.

-

-

Quenching (Critical): Cool the reaction to

. Slowly pour the mixture into ice-cold saturated -

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography on silica gel.

Expert Insight: If the ring closure is sluggish (electron-deficient rings), adding

Pharmacological Versatility: Case Study on Kinase Inhibition

The isoquinoline scaffold is not merely a structural spacer; it actively participates in target engagement.[5] A prime example is Fasudil , a Rho-associated kinase (ROCK) inhibitor used for cerebral vasospasm.[6]

Mechanism of Action: ROCK Inhibition

Rho-kinase (ROCK) mediates vascular smooth muscle contraction.[6] Fasudil binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of Myosin Light Chain (MLC) and inhibiting the LIM-kinase pathway.

Visualization: ROCK Signaling Pathway

[6]

Clinical Relevance

-

Fasudil: The isoquinoline nitrogen H-bonds with the hinge region of the kinase (Met156 in ROCK1). Its planar structure mimics the adenine ring of ATP.

-

Papaverine: Acts as a phosphodiesterase (PDE) inhibitor and calcium channel blocker, utilizing the isoquinoline core to block the channel pore.

Future Perspectives

The isoquinoline scaffold is evolving beyond simple inhibitors.

-

Fragment-Based Drug Design (FBDD): Isoquinoline fragments (MW < 200) are frequently identified in screening libraries due to their high ligand efficiency (LE).

-

PROTACs: The C-5 or C-8 positions provide excellent vectors for attaching linkers to E3 ligase recruiters without disrupting the primary binding mode at the N-2/C-1 face.

References

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Source: Semantic Scholar / NIH URL:[Link]

-

Bischler–Napieralski reaction. Source: Wikipedia / Organic Chemistry Portal URL:[Link][7]

-

Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses. Source:[8] PubMed Central URL:[Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: MDPI URL:[Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Bischler napieralski reaction | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic and Spectrometric Data of 4-(4-Phenoxybenzoyl)isoquinoline

Abstract

This technical guide presents a comprehensive overview of the predicted spectroscopic and spectrometric data for the novel compound 4-(4-Phenoxybenzoyl)isoquinoline. In the absence of published experimental data for this specific molecule, this document provides a detailed analysis based on the well-established spectroscopic characteristics of its constituent moieties: the isoquinoline core, the benzoyl linker, and the terminal phenoxy group. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for the identification, characterization, and quality control of this compound. The methodologies and interpretations are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

4-(4-Phenoxybenzoyl)isoquinoline is a complex aromatic ketone incorporating the biologically significant isoquinoline scaffold. The isoquinoline ring system is a core structure in numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities. The addition of a 4-phenoxybenzoyl substituent at the 4-position introduces a flexible ether linkage and an extended aromatic system, which can significantly influence the molecule's conformational properties and potential biological interactions. Accurate and thorough spectroscopic characterization is paramount for any future research and development involving this compound.

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for 4-(4-Phenoxybenzoyl)isoquinoline. The predictions are derived from a systematic analysis of the known spectral data of isoquinoline, 4-benzoylpyridine as a structural analog for the core, and diphenyl ether to model the phenoxybenzoyl fragment.

Molecular Structure

Caption: Molecular structure of 4-(4-Phenoxybenzoyl)isoquinoline.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of 4-(4-Phenoxybenzoyl)isoquinoline is predicted to exhibit a complex pattern of signals in the aromatic region, arising from the protons of the isoquinoline, benzoyl, and phenoxy rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom in the isoquinoline ring, as well as the electron-donating effect of the ether oxygen.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.30 | s | 1H | H-1 (Isoquinoline) | Deshielded due to proximity to the nitrogen atom. |

| ~8.60 | s | 1H | H-3 (Isoquinoline) | Deshielded by the adjacent nitrogen. |

| ~8.10 | d | 1H | H-5 (Isoquinoline) | Peri-deshielding effect from the benzoyl group. |

| ~7.90 | d | 2H | H-2', H-6' (Benzoyl) | Ortho to the electron-withdrawing carbonyl group. |

| ~7.80 | d | 1H | H-8 (Isoquinoline) | Typical aromatic proton on the benzene ring of isoquinoline. |

| ~7.70 | t | 1H | H-6 (Isoquinoline) | Aromatic proton on the benzene ring of isoquinoline. |

| ~7.60 | t | 1H | H-7 (Isoquinoline) | Aromatic proton on the benzene ring of isoquinoline. |

| ~7.45 | t | 2H | H-3'', H-5'' (Phenoxy) | Meta protons of the phenoxy ring. |

| ~7.25 | t | 1H | H-4'' (Phenoxy) | Para proton of the phenoxy ring. |

| ~7.10 | d | 2H | H-2'', H-6'' (Phenoxy) | Ortho protons of the phenoxy ring. |

| ~7.05 | d | 2H | H-3', H-5' (Benzoyl) | Ortho to the electron-donating phenoxy group. |

Causality Behind Predicted Chemical Shifts:

-

Isoquinoline Protons: The protons on the pyridine ring of the isoquinoline (H-1 and H-3) are expected to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The H-1 proton is typically the most deshielded. The protons on the benzene ring of the isoquinoline (H-5, H-6, H-7, H-8) will appear in the typical aromatic region, with H-5 being deshielded due to its peri-relationship with the C4-substituent.

-

Benzoyl Protons: The protons ortho to the carbonyl group (H-2' and H-6') will be deshielded due to the anisotropic effect and electron-withdrawing nature of the carbonyl. The protons ortho to the phenoxy group (H-3' and H-5') will be shielded relative to the other benzoyl protons due to the electron-donating nature of the ether oxygen.

-

Phenoxy Protons: The protons of the terminal phenoxy ring will exhibit a pattern typical for a monosubstituted benzene ring, with the ortho protons (H-2'' and H-6'') being the most upfield.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum will show a number of signals corresponding to the 22 carbon atoms in the molecule. The chemical shift of the carbonyl carbon is a key diagnostic feature.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (Ketone) | Typical chemical shift for an aromatic ketone. |

| ~160 | C-4' (Benzoyl) | Attached to the electron-donating phenoxy group. |

| ~157 | C-1'' (Phenoxy) | Attached to the ether oxygen. |

| ~152 | C-1 (Isoquinoline) | Carbon adjacent to nitrogen. |

| ~144 | C-3 (Isoquinoline) | Carbon adjacent to nitrogen. |

| ~137 | C-4a (Isoquinoline) | Bridgehead carbon. |

| ~136 | C-1' (Benzoyl) | Quaternary carbon attached to the carbonyl. |

| ~132 | C-8a (Isoquinoline) | Bridgehead carbon. |

| ~131 | C-6 (Isoquinoline) | Aromatic CH. |

| ~130 | C-2', C-6' (Benzoyl) | Ortho to the carbonyl group. |

| ~130 | C-3'', C-5'' (Phenoxy) | Meta carbons of the phenoxy ring. |

| ~129 | C-5 (Isoquinoline) | Aromatic CH. |

| ~128 | C-7 (Isoquinoline) | Aromatic CH. |

| ~128 | C-8 (Isoquinoline) | Aromatic CH. |

| ~124 | C-4'' (Phenoxy) | Para carbon of the phenoxy ring. |

| ~120 | C-4 (Isoquinoline) | Attached to the benzoyl group. |

| ~119 | C-3', C-5' (Benzoyl) | Ortho to the phenoxy group. |

| ~118 | C-2'', C-6'' (Phenoxy) | Ortho carbons of the phenoxy ring. |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon is expected to have the most downfield chemical shift, which is characteristic of ketones.

-

Quaternary Carbons: The various quaternary carbons will have distinct chemical shifts based on their electronic environment. For instance, C-4' and C-1'' will be significantly affected by the attached oxygen atom.

-

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will be in the typical range of 110-140 ppm, with variations due to the proximity of heteroatoms and substituents.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration. Other characteristic bands will arise from the aromatic C-H and C=C stretching, and the C-O stretching of the ether linkage.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~1665 | Strong | C=O (Aromatic Ketone) | Stretching |

| 1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1240 | Strong | C-O (Aryl Ether) | Asymmetric Stretching |

| ~1170 | Medium | C-O (Aryl Ether) | Symmetric Stretching |

| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Causality Behind Predicted IR Absorptions:

-

Carbonyl Stretch: The conjugation of the carbonyl group with two aromatic rings is expected to lower its stretching frequency to around 1665 cm⁻¹. This will likely be the most intense peak in the spectrum.[1][2]

-

Aromatic Vibrations: The presence of multiple aromatic rings will give rise to a series of sharp to medium intensity peaks in the 1600-1450 cm⁻¹ region due to C=C bond stretching. Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹.[3]

-

Ether Linkage: The C-O stretching of the diaryl ether will result in strong bands in the 1300-1150 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak due to the stability of the extensive aromatic system. Fragmentation will likely occur via cleavage at the carbonyl group and the ether linkage.

Predicted Key Mass Fragments

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 323 | [M]⁺• | Molecular Ion |

| 246 | [M - C₆H₅O]⁺ | Loss of the phenoxy radical |

| 218 | [M - C₇H₅O]⁺ | Loss of the benzoyl radical |

| 128 | [Isoquinoline]⁺• | Cleavage of the bond between isoquinoline and the benzoyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 4-(4-Phenoxybenzoyl)isoquinoline in EI-MS.

Causality Behind Predicted Fragmentation:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[4] This can lead to the formation of the benzoyl cation (m/z 105) and the 4-isoquinolyl radical, or the 4-benzoylisoquinolinium ion (m/z 246) and a phenoxy radical.

-

Ether Bond Cleavage: The C-O bond of the ether can also cleave, leading to the loss of a phenoxy radical.[5]

-

Stable Aromatic Fragments: The high stability of the aromatic rings means that fragments corresponding to the isoquinoline cation (m/z 128) and the phenyl cation (m/z 77) are also expected.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for novel organic compounds like 4-(4-Phenoxybenzoyl)isoquinoline.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans and an appropriate relaxation delay are crucial due to the low natural abundance of ¹³C and its longer relaxation times.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record a background spectrum of the empty ATR setup. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

This technical guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectral data for 4-(4-Phenoxybenzoyl)isoquinoline. These predicted data serve as a valuable reference for the future synthesis, isolation, and characterization of this compound. Experimental verification of these predictions will be essential for confirming the structure and purity of synthesized 4-(4-Phenoxybenzoyl)isoquinoline and will form the basis for its further investigation in medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 26731, 4-Benzoylpyridine." PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7038, 2-Benzoylpyridine." PubChem, [Link].

-

Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, 2016, [Link].

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, [Link].

-

Chemistry LibreTexts. "Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2024, [Link].

-

Microbe Notes. "NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses." Microbe Notes, 2022, [Link].

-

Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online, 2017, [Link].

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023, [Link].

-

Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." Wiley Analytical Science, [Link].

-

JoVE. "Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation." JoVE, 2024, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8405, Isoquinoline." PubChem, [Link].

-

University of Calgary. "IR Spectroscopy Tutorial: Ketones." University of Calgary, [Link].

-

Whitman College. "GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones." Whitman College, [Link].

-

Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." Chemistry LibreTexts, [Link].

-

Whitman College. "GCMS Section 6.13." Whitman College, [Link].

Sources

Technical Guide: Solubility Profiling of 4-(4-Phenoxybenzoyl)isoquinoline

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-(4-Phenoxybenzoyl)isoquinoline is a lipophilic, nitrogen-containing heterocyclic compound belonging to the class of C4-substituted isoquinolines.[1] Structurally, it consists of an isoquinoline core linked at the C4 position to a benzoyl moiety, which is further substituted with a phenoxy group at the para position.[1]

This specific scaffold is frequently investigated in medicinal chemistry for its potential as a tubulin polymerization inhibitor and cytotoxic agent against various cancer cell lines.[1] Due to the presence of the bulky, non-polar phenoxybenzoyl tail, this molecule exhibits significant lipophilicity, presenting challenges in aqueous formulation and biological assay preparation.[1]

This guide provides a technical analysis of its solubility profile, offering predictive data based on structure-activity relationships (SAR) and validated protocols for experimental determination.[1]

Physicochemical Profile (Predicted)[1][2][3][4][5][6][7]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₂₂H₁₅NO₂ | Moderate Molecular Weight (~325.36 g/mol ) |

| Core Scaffold | Isoquinoline | Weakly basic (pKa ~5.4 for conjugate acid) |

| Substituents | 4-Phenoxybenzoyl | Highly Lipophilic; reduces water solubility |

| Predicted LogP | ~4.5 - 5.2 | High lipophilicity; prefers organic solvents |

| H-Bond Donors | 0 | Limited interaction with protic solvents |

| H-Bond Acceptors | 3 (N, C=O, Ether O) | Good interaction with DMSO/DMF |

Part 2: Solvent Compatibility Matrix[1]

The solubility of 4-(4-Phenoxybenzoyl)isoquinoline follows the "like dissolves like" principle.[1] The molecule is dominated by aromatic domains (isoquinoline, benzoyl, phenoxy), making it highly compatible with polar aprotic solvents and chlorinated hydrocarbons, but poorly compatible with water and aliphatic hydrocarbons.[1]

Primary Solvents (Stock Solution Preparation)

These solvents are recommended for preparing high-concentration stock solutions (10–50 mM) for biological assays or synthetic workflows.[1]

-

DMSO (Dimethyl Sulfoxide): Excellent. The high dipole moment of DMSO interacts effectively with the ketone and ether oxygen acceptors.[1]

-

Usage: Standard solvent for cryopreservation and biological screening.[1]

-

-

DMF (Dimethylformamide): Excellent. Similar performance to DMSO; useful in synthetic coupling reactions.[1]

-

DCM (Dichloromethane): Good to Excellent. The best choice for extraction and chromatography loading.[1]

Secondary Solvents (Recrystallization & Dilution)[1]

-

Ethanol/Methanol: Moderate. Solubility is temperature-dependent.[1] The compound may require heating to dissolve fully and will likely precipitate upon cooling (making these excellent recrystallization solvents).[1]

-

Acetone: Good. Useful for rapid evaporation but less stable for long-term storage due to volatility.[1]

Difficult Solvents (Require Optimization)

-

Water (Neutral pH): Poor (< 1 µg/mL). The lipophilic tail dominates the weak polarity of the nitrogen.[1]

-

Water (Acidic pH < 4.0): Moderate. Protonation of the isoquinoline nitrogen (forming the isoquinolinium salt) significantly enhances aqueous solubility.[1]

-

Hexane/Heptane: Poor. The compound is too polar for strictly aliphatic hydrocarbons.[1]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

For precise determination of equilibrium solubility.[1]

-

Preparation: Weigh approximately 2 mg of solid 4-(4-Phenoxybenzoyl)isoquinoline into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Ethanol).[1]

-

Equilibration: Cap the vial and place it on an orbital shaker or thermomixer at 25°C for 24 hours.

-

Note: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[1]

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solids.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection typically at 254 nm or 280 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid estimation during biological screening.[1]

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

-

Spiking: Spike 2 µL of the DMSO stock into 198 µL of aqueous buffer (e.g., PBS) in a 96-well plate (Final concentration: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[1]

Part 4: Visualization & Workflows

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher in selecting the appropriate solvent system based on the intended application (Assay vs. Synthesis).[1]

Caption: Decision matrix for solvent selection based on experimental intent (Biological vs. Synthetic).

Diagram 2: pH-Dependent Solubilization Mechanism

This diagram illustrates how manipulating pH exploits the basicity of the isoquinoline ring to enhance aqueous solubility.[1]

Caption: Mechanism of salt formation. Acidifying the solution protonates the isoquinoline nitrogen, drastically increasing water solubility.[1]

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8405, Isoquinoline.[1] Retrieved from [Link][1][2]

-

Vlachou, M., et al. (2002). Synthesis and cytotoxic action of C4-substituted isoquinolines.[1][3] European Journal of Pharmaceutical Sciences.[1] (Contextual grounding for C4-substituted isoquinoline bioactivity).

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Standard protocol reference).

-

BenchChem. Physicochemical Properties of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide. (Reference for structural analog comparison).

Safety and handling guidelines for 4-(4-Phenoxybenzoyl)isoquinoline

An In-Depth Technical Guide to the Safe Handling of 4-(4-Phenoxybenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the essential safety and handling protocols for 4-(4-Phenoxybenzoyl)isoquinoline, a compound of interest within contemporary drug discovery and development programs. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, this document synthesizes established safety data for the core isoquinoline scaffold, related analogues, and general principles of chemical laboratory safety to provide a robust framework for its responsible use. The information herein is intended to empower researchers to work safely and effectively with this and similar research compounds.

Understanding the Compound: An Isoquinoline Derivative

4-(4--Phenoxybenzoyl)isoquinoline belongs to the broad class of isoquinoline alkaloids. Isoquinoline and its derivatives are N-heterocyclic aromatic compounds that form the structural backbone of many biologically active molecules, both natural and synthetic.[1][2] These compounds are known to exhibit a wide spectrum of biological activities, including but not limited to antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective effects.[3][4] The potent bioactivity of this class of compounds underscores the critical need for meticulous handling to avoid unintended exposure. Some isoquinoline derivatives have been identified as neurotoxins, further emphasizing the importance of stringent safety measures.[1]

Hazard Identification and Risk Assessment

Based on the known hazards of the parent isoquinoline and related compounds, 4-(4-Phenoxybenzoyl)isoquinoline should be treated as a potentially hazardous substance. The primary hazards associated with isoquinoline and its derivatives include:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[5][6]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7]

-

Carcinogenicity: Some isoquinoline derivatives are suspected of causing cancer.[6]

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[5]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Globally Harmonized System (GHS) Hazard Classification (Anticipated)

While a specific GHS classification for 4-(4-Phenoxybenzoyl)isoquinoline is not available, based on data for isoquinoline, the following classifications should be anticipated:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[8][9][10] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[8][9][10] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[8][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[8][9][10] |

| Carcinogenicity | Category 1B (Suspected) | Danger | H350: May cause cancer[6] |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | - | H412: Harmful to aquatic life with long lasting effects[5] |

Prudent Practices for Safe Handling and Use

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against chemical exposure.[11][12] The following PPE is mandatory when handling 4-(4-Phenoxybenzoyl)isoquinoline:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[11][13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[12] It is crucial to select gloves with appropriate thickness and breakthrough times for the solvents being used.

-

Protective Clothing: A lab coat, apron, or coveralls made of a chemical-resistant material should be worn to prevent skin contact.[11]

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[12]

Engineering Controls

All handling of 4-(4-Phenoxybenzoyl)isoquinoline should be conducted in a well-ventilated laboratory.[14] For procedures with a higher risk of exposure, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

Hygiene Practices

Strict personal hygiene practices are essential to prevent accidental ingestion or skin contact.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[5][7]

-

Remove contaminated clothing immediately and wash it before reuse.[7]

Storage and Disposal

Storage

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental release.

-

Store in a tightly closed, properly labeled container.[14][15]

-

Keep in a cool, dry, and well-ventilated area.[14]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Disposal

4-(4-Phenoxybenzoyl)isoquinoline and any contaminated materials should be disposed of as hazardous chemical waste.[16][17]

-

Follow all federal, state, and local regulations for hazardous waste disposal.[16][18]

-

Dispose of the compound through a licensed waste disposal company.[14]

-

Do not dispose of down the drain or in the regular trash.[17][19]

First-Aid Measures in Case of Exposure

In the event of exposure, immediate action is critical.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[14]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[7][14]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[7][14]

Synthesis and Biological Context

While a specific synthesis for 4-(4-Phenoxybenzoyl)isoquinoline is not detailed in the provided search results, the synthesis of isoquinoline derivatives can be achieved through various methods, including the Bischler-Napieralski reaction, the Pictet-Spengler synthesis, and palladium-catalyzed reactions.[20][21][22] Researchers should be aware of the potential for residual catalysts or byproducts from the synthesis that may contribute to the overall hazard profile of the material.

The broad range of biological activities exhibited by isoquinoline alkaloids, such as anti-inflammatory, antiviral, and anticancer effects, suggests that 4-(4-Phenoxybenzoyl)isoquinoline may also possess significant pharmacological properties.[2][4][23][24] This potential for bioactivity necessitates the stringent handling precautions outlined in this guide.

Conclusion: A Commitment to Safety

Working with novel chemical entities like 4-(4-Phenoxybenzoyl)isoquinoline is at the forefront of scientific discovery. A proactive and informed approach to safety is paramount. By adhering to the guidelines presented in this technical guide, researchers can mitigate the risks associated with handling this and other potentially hazardous compounds, ensuring a safe and productive research environment. It is imperative to always consult institutional safety protocols and, when available, the specific Safety Data Sheet for any chemical before use.

References

-

University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

-

Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

PubMed. (n.d.). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Retrieved from [Link]

- Google Patents. (n.d.). US9340511B2 - Process for making isoquinoline compounds.

-

American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

-

PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

ResearchGate. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

University of Tennessee Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

-

MDPI. (n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved from [Link]

-

National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS). Retrieved from [Link]

-

Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

-

The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

-

Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]

-

PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

-

ResearchGate. (n.d.). Dual action anti‐inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti‐SARS‐CoV‐2 agents: A combined pharmacological and medicinal chemistry perspective. Retrieved from [Link]

-

Frontiers. (2021, September 14). Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. vigon.com [vigon.com]

- 8. 危险和防范说明: [sigmaaldrich.com]

- 9. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 10. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. safelyio.com [safelyio.com]

- 12. falseguridad.com [falseguridad.com]

- 13. hazmatschool.com [hazmatschool.com]

- 14. fishersci.com [fishersci.com]

- 15. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 16. epa.gov [epa.gov]

- 17. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 19. acs.org [acs.org]

- 20. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 21. Isoquinoline synthesis [organic-chemistry.org]

- 22. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus [frontiersin.org]

- 24. researchgate.net [researchgate.net]

The Ascendance of 4-Substituted Isoquinolines: A Technical Guide for Modern Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules with profound pharmacological activities. Among its many derivatives, those bearing substituents at the 4-position have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological effects. This technical guide provides an in-depth review of 4-substituted isoquinoline compounds, tailored for researchers, medicinal chemists, and drug development professionals. We will traverse the landscape of synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed functionalizations, offering detailed experimental protocols. Furthermore, we will explore the diverse therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and antiviral activities, supported by quantitative structure-activity relationship (SAR) data. This guide aims to be a comprehensive resource, blending foundational knowledge with cutting-edge insights to empower the design and development of next-generation therapeutics based on the privileged 4-substituted isoquinoline framework.

Introduction: The Strategic Importance of the C4-Position

The isoquinoline core, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] While substitutions at various positions of the isoquinoline ring can modulate its pharmacological profile, the C4-position holds unique strategic importance. Introduction of substituents at this position can significantly influence the molecule's steric and electronic properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The diverse biological activities exhibited by 4-substituted isoquinolines, ranging from enzyme inhibition to disruption of protein-protein interactions, underscore the value of this chemical space in the quest for novel therapeutics.[2][3] This guide will delve into the chemistry and biology that make this scaffold a focal point of modern medicinal chemistry.

Synthetic Strategies for Accessing 4-Substituted Isoquinolines

The efficient synthesis of 4-substituted isoquinolines is paramount for exploring their therapeutic potential. A variety of synthetic methodologies have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Functionalization of Pre-formed Isoquinoline Scaffolds

One of the most direct approaches to 4-substituted isoquinolines involves the modification of a pre-existing isoquinoline ring. This often begins with the synthesis of a key intermediate, 4-bromoisoquinoline, which serves as a versatile handle for introducing a wide range of substituents.

Diagram 1: General Synthetic Workflow

Caption: General workflow for synthesizing 4-substituted isoquinolines.

A common method for the synthesis of 4-bromoisoquinoline involves the direct bromination of isoquinoline hydrochloride at elevated temperatures.[4]

Experimental Protocol: Synthesis of 4-Bromoisoquinoline [4]

-

Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

-

Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.[4]

-

Bromine Addition: To the hot solution, add bromine (0.22 mole) dropwise over a period of about 1 hour and 15 minutes.[4] The evolution of hydrogen chloride should be observed.

-

Reaction Monitoring: After the addition is complete, continue heating at 180°C with stirring. The reaction progress can be monitored by the cessation of hydrogen chloride evolution, which typically takes 4-5 hours.[4]

-

Work-up: After cooling, the reaction mixture can be worked up by standard procedures including neutralization, extraction, and purification by chromatography or crystallization to yield 4-bromoisoquinoline.

With 4-bromoisoquinoline in hand, a plethora of substituents can be introduced at the C4-position using palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern organic synthesis due to their high efficiency and functional group tolerance.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between 4-bromoisoquinoline and various aryl or vinyl boronic acids or esters, yielding 4-aryl- and 4-vinylisoquinolines, respectively.[5]

Experimental Protocol: Suzuki-Miyaura Coupling for 4-Arylisoquinoline Synthesis [5]

-

Reaction Setup: To a two-necked flask equipped with a stirrer bar, rubber septum, and condenser, add 4-bromoisoquinoline (1 equiv.), an arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (5 mol%).

-

Solvent and Base: Add DMF (5 mL/mmol of 4-bromoisoquinoline) and flush the flask with nitrogen gas for 10 minutes. Then, add 2M aqueous K₂CO₃ (2 mL/mmol of 4-bromoisoquinoline) and continue flushing with nitrogen for another 10 minutes.[5]

-

Heating: Heat the mixture with stirring at 80–90°C under a nitrogen atmosphere for 48 hours.[5]

-

Work-up: After cooling to room temperature, quench the reaction with ice-cold water and extract the product with chloroform.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 4-arylisoquinoline.[5]

-

Heck-Mizoroki Reaction: This reaction allows for the introduction of alkenyl groups at the C4-position by coupling 4-bromoisoquinoline with various alkenes.

De Novo Synthesis of the Isoquinoline Ring

An alternative to functionalizing a pre-formed ring is to construct the 4-substituted isoquinoline scaffold from acyclic precursors. This approach offers the advantage of introducing the desired C4-substituent at an early stage of the synthesis.

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocycles.[4] Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones.[4]

Experimental Protocol: Palladium-Catalyzed Oxidative Annulation [4]

-

Reaction Setup: In an oven-dried round-bottom flask, charge N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol), silver(I) carbonate (1 mmol), N,N-diisopropylethylamine (DIPEA) (0.05 mmol), and bis(acetonitrile)dichloropalladium(II) (0.05 mmol) in toluene (5 mL).[4]

-

Heating: Heat the mixture at 85°C for 4 hours under an air atmosphere.[4]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water.

-

Purification: Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

Therapeutic Potential and Biological Activities

4-Substituted isoquinolines exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Many 4-substituted isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action, including kinase inhibition and topoisomerase inhibition.[2]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Several 4-substituted isoquinoline derivatives have been identified as potent kinase inhibitors. For instance, pyrazolo[3,4-g]isoquinolines have been shown to be potent inhibitors of Haspin, a serine/threonine kinase involved in mitosis.[6]

Table 1: Kinase Inhibitory Activity of Selected 4-Substituted Pyrazoloisoquinolines [6]

| Compound | Haspin IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) |

| 1b | 57 | 110 | 170 |

| 1c | 66 | 250 | 548 |

| 2c | 62 | 250 | 564 |

Diagram 2: Haspin Kinase Signaling Pathway in Mitosis

Caption: Inhibition of Haspin kinase by 4-substituted pyrazoloisoquinolines disrupts mitotic progression.

Haspin kinase plays a crucial role in ensuring proper chromosome segregation during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[7][8] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, at the centromeres.[7] The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring faithful chromosome segregation.[7] By inhibiting Haspin, 4-substituted pyrazoloisoquinolines prevent the phosphorylation of H3T3, leading to the mislocalization of the CPC, chromosome congression failure, and ultimately, mitotic arrest and cell death in cancer cells.[8]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. 4-Substituted isoquinolines have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.[1][3]

Table 2: Antibacterial Activity of Selected 4-Substituted Isoquinolines [3][9]

| Compound | Target Organism | MIC (µg/mL) |

| HSN584 | S. aureus (MRSA) | 4 |

| HSN739 | E. faecalis (VRE) | 8 |

| Compound 33 | S. aureus (MRSA) | 2 |

| Compound 34 | S. aureus (MSSA) | 2 |

Structure-activity relationship (SAR) studies have revealed that the isoquinoline nucleus and a C4-alkynylphenyl substituent are important for antibacterial activity.[3] While halogen substitution on the isoquinoline ring does not significantly alter activity, replacement of the isoquinoline with a pyridine ring leads to a loss of potency.[3]

Antiviral Activity

4-Substituted isoquinolines have also demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[10]

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[10] 4-Substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as a novel class of HIV-1 integrase inhibitors.[10] The introduction of carboxamido chains at the C4-position was found to be beneficial for antiviral activity.[10]

The CXCR4 receptor acts as a co-receptor for T-tropic HIV-1 entry into T-lymphocytes.[11] Blocking this receptor can prevent the virus from infecting host cells. Several 4-substituted tetrahydroisoquinoline derivatives have been developed as potent CXCR4 antagonists.[12]

Table 3: Anti-HIV Activity of Selected 4-Substituted Tetrahydroisoquinolines (CXCR4 Antagonists) [12]

| Compound | CXCR4 Ca²⁺ flux IC₅₀ (nM) |

| 16a (R=H) | 62 |

| 16c (R=5-Me) | 24 |

| 20h (R=3-Me) | 21 |

| 20t (R=3,5-diMe) | 69 |

SAR studies on these compounds have shown that small alkyl substitutions on the C4-phenyl ring can significantly impact their CXCR4 antagonistic activity.[12]

Structure-Activity Relationships (SAR): A Summary

The biological activity of 4-substituted isoquinolines is highly dependent on the nature and position of the substituents on the isoquinoline core and at the C4-position.

Diagram 3: Key Structure-Activity Relationships

Caption: Summary of key SAR findings for 4-substituted isoquinolines.

-

For Anticancer Activity (Kinase Inhibition): A fused pyrazole ring system with appropriate substituents is crucial for potent Haspin kinase inhibition.[6]

-

For Antimicrobial Activity: An alkynylphenyl group at the C4-position is a key feature for activity against Gram-positive bacteria. The isoquinoline core itself appears to be vital for potency.[3]

-

For Anti-HIV Activity:

Future Perspectives

The 4-substituted isoquinoline scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on several key aspects:

-

Development of more efficient and stereoselective synthetic methods: This will enable the rapid generation of diverse libraries of compounds for high-throughput screening.

-

Exploration of novel biological targets: The versatility of the 4-substituted isoquinoline scaffold suggests that it may have utility against a wider range of diseases than is currently appreciated.

-

Application of computational chemistry and machine learning: These tools can be used to design novel 4-substituted isoquinolines with improved potency, selectivity, and pharmacokinetic properties.

-

Investigation of combination therapies: 4-Substituted isoquinolines may be particularly effective when used in combination with other therapeutic agents.

Conclusion

4-Substituted isoquinolines represent a highly versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them a cornerstone of modern drug discovery efforts. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. It is our hope that this guide will serve as a valuable resource for researchers in the field and inspire the development of new and innovative therapies based on the 4-substituted isoquinoline framework.

References

- Higgins, J. M. (2001b). Haspin: a newly discovered regulator of mitotic chromosome behavior. Chromosome research, 9(8), 629-636.

- Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. Retrieved from [Link]

-